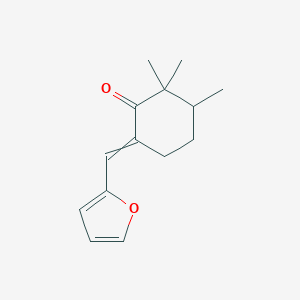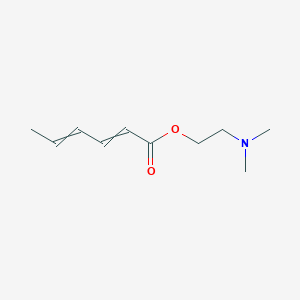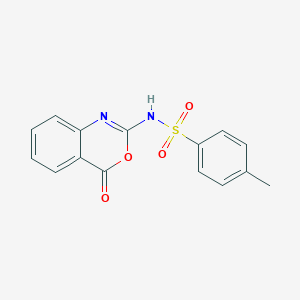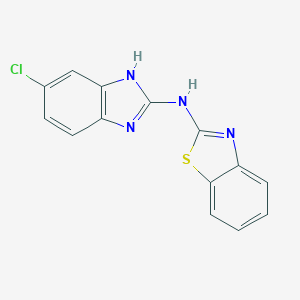
6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one, also known as furanone C-30, is a natural compound that is commonly found in various plants. It has been the subject of numerous research studies due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Effets Biochimiques Et Physiologiques
Furanone C-30 has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 has been shown to exhibit antioxidant activity, which may help protect against oxidative stress-induced damage. Furanone C-30 has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 has been shown to exhibit various biological activities, which may make it a useful tool for studying various biological processes. However, one limitation of using 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 in lab experiments is its limited availability, as it is primarily extracted from natural sources.
Orientations Futures
There are several future directions for research on 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 and its potential therapeutic applications. Moreover, the development of new synthesis methods for 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 may increase its availability and facilitate further research.
Méthodes De Synthèse
Furanone C-30 can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method of synthesis involves the reaction of furan-2-carbaldehyde with 2,2,3-trimethylcyclohexanone in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps.
Applications De Recherche Scientifique
Furanone C-30 has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Additionally, 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
17429-55-9 |
|---|---|
Nom du produit |
6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one |
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
6-(furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-10-6-7-11(13(15)14(10,2)3)9-12-5-4-8-16-12/h4-5,8-10H,6-7H2,1-3H3 |
Clé InChI |
GNXZHCBRQQQSFL-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC2=CC=CO2)C(=O)C1(C)C |
SMILES canonique |
CC1CCC(=CC2=CC=CO2)C(=O)C1(C)C |
Synonymes |
6-Furfurylidene-2,2,3-trimethylcyclohexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)




![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)